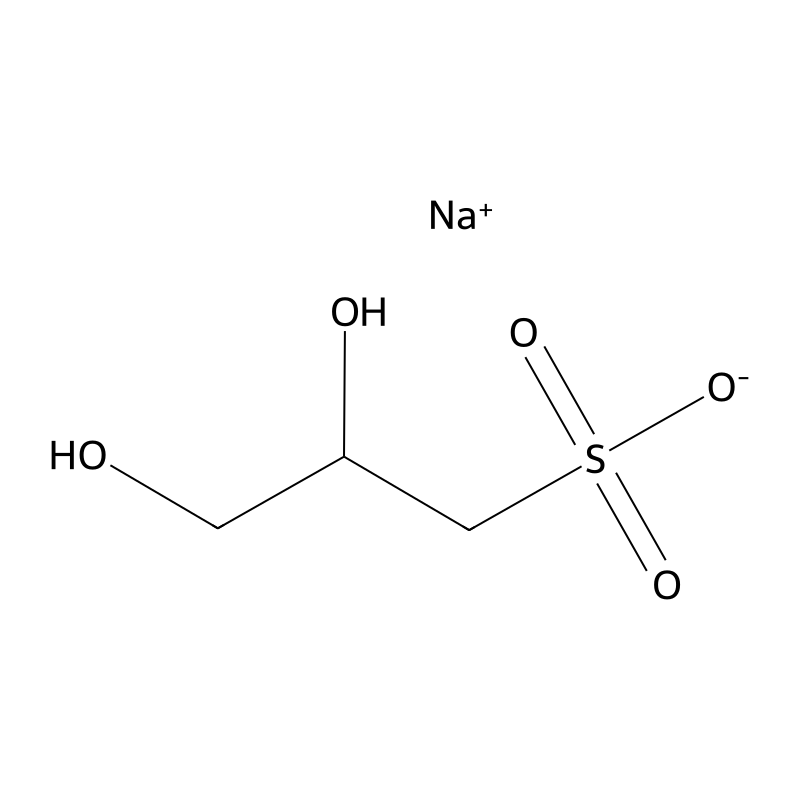

Sodium propylene glycol sulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Detergent and Solubilizing Agent

SPGS's primary function as a surfactant makes it valuable in research settings for solubilizing hydrophobic (water-fearing) molecules. This allows scientists to study these molecules in aqueous (water-based) solutions, which is often necessary for biological and biochemical experiments.

For instance, a study published in the journal Colloids and Surfaces A: Physicochemical and Engineering Aspects utilized SPGS to disperse and characterize multi-walled carbon nanotubes in aqueous media [1]. This research is crucial for developing water-based applications of these nanomaterials.

[1] (Dusinska, M., et al., 2016). Preparation and characterization of multi-walled carbon nanotubes stabilized with sodium dodecylbenzenesulfonate (SDBS) and sodium propylene glycol sulfonate (SPGS). Colloids and Surfaces A: Physicochemical and Engineering Aspects, 492, 113-122.

Micelle Formation and Drug Delivery

SPGS's ability to self-assemble into micelles, which are spherical structures formed by surfactant molecules in water, makes it a potential candidate for drug delivery systems. These micelles can encapsulate hydrophobic drugs and deliver them to specific targets within the body.

Research published in the International Journal of Pharmaceutics explored the use of SPGS micelles for delivering the anticancer drug curcumin. The study demonstrated that SPGS micelles effectively encapsulated curcumin and improved its stability and solubility [2].

[2] (Shao, X., et al., 2010). Sodium propylene glycol sulfonate (SPGS) micelles for curcumin delivery: in vitro and in vivo evaluation. International journal of pharmaceutics, 383(1-2), 111-118.

Sodium propylene glycol sulfonate is an anionic surfactant with the molecular formula C₃H₇NaO₅S and a molecular weight of approximately 178.14 g/mol. It is characterized by its racemic stereochemistry and is often utilized in various industrial applications, particularly in cosmetics and personal care products. The compound exhibits a unique structure that includes a sulfonate group, which contributes to its surfactant properties, making it effective in reducing surface tension and enhancing the solubility of other substances in formulations .

Sodium propylene glycol sulfonate exhibits several biological activities, particularly in dermatological applications. It is known for its:

- Mildness: The compound is generally well-tolerated by the skin, making it suitable for sensitive skin formulations.

- Moisturizing Properties: It can enhance skin hydration by acting as a humectant, drawing moisture into the skin.

- Antimicrobial Activity: Some studies suggest that sodium propylene glycol sulfonate possesses antimicrobial properties, which may help preserve cosmetic formulations by inhibiting microbial growth.

The synthesis of sodium propylene glycol sulfonate typically involves the following steps:

- Starting Materials: Propylene glycol is reacted with sulfur trioxide or a related sulfonating agent to introduce the sulfonyl group.

- Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to form sodium propylene glycol sulfonate.

- Purification: The product is purified through crystallization or filtration to remove unreacted materials and by-products.

This method allows for the production of high-purity sodium propylene glycol sulfonate suitable for cosmetic and industrial applications .

Sodium propylene glycol sulfonate has a wide range of applications, including:

- Cosmetics: Used as a surfactant in shampoos, conditioners, and skin care products due to its ability to reduce surface tension and improve texture.

- Personal Care Products: Acts as a moisturizing agent in lotions and creams.

- Industrial

Sodium propylene glycol sulfonate shares similarities with various other compounds used as surfactants or emulsifiers. Notable similar compounds include:

| Compound Name | Molecular Formula | Key Properties |

|---|---|---|

| Sodium lauryl sulfate | C₁₂H₂₅NaO₄S | Strong surfactant; used widely in soaps |

| Sodium dodecylbenzenesulfonate | C₁₂H₁₈NaO₃S | Anionic surfactant; effective cleaning agent |

| Sodium cocoyl glutamate | C₁₂H₂₃NNaO₄S | Mild surfactant; derived from coconut oil |

Uniqueness of Sodium Propylene Glycol Sulfonate

Sodium propylene glycol sulfonate is unique due to its balance of mildness and effectiveness as a surfactant. Unlike many harsher surfactants such as sodium lauryl sulfate, it provides gentle cleansing without stripping skin moisture. Its ability to enhance product stability and compatibility with a variety of formulation types further distinguishes it from similar compounds .

The incorporation of sulfonate groups into propylene glycol derivatives primarily occurs through sulfonation reactions, with two dominant pathways identified in the literature. The first involves direct sulfonation using chlorosulfonic acid ($$ \text{HSO}_3\text{Cl} $$) in a solvent system comprising formamide, as demonstrated in the synthesis of propylene glycol alginate sodium sulfate. This method proceeds via electrophilic substitution, where the hydroxyl group of propylene glycol reacts with chlorosulfonic acid to form a sulfonic acid intermediate, subsequently neutralized with sodium hydroxide to yield the sodium sulfonate salt.

An alternative pathway employs sulfur trioxide ($$ \text{SO}3 $$) as the sulfonating agent, particularly in polymer systems. In this approach, $$ \text{SO}3 $$ reacts with the hydroxyl termini of propylene glycol under controlled conditions, forming a sulfate intermediate that undergoes hydrolysis and neutralization. While chlorosulfonic acid offers higher reactivity, $$ \text{SO}_3 $$-based routes are favored in continuous industrial processes due to better stoichiometric control and reduced byproduct formation.

Table 1: Comparison of Sulfonation Pathways

| Sulfonating Agent | Solvent | Temperature Range | Yield (%) | Byproducts |

|---|---|---|---|---|

| Chlorosulfonic acid | Formamide | 5–110°C | 78–85 | Ammonium sulfate |

| Sulfur trioxide | Non-polar media | 40–60°C | 82–90 | Sulfuric acid |

The choice of solvent significantly influences reaction efficiency. Formamide, with its high boiling point ($$ \sim 210^\circ\text{C} $$) and polarity, facilitates homogeneous mixing of reactants while stabilizing reactive intermediates. However, its decomposition at elevated temperatures necessitates precise thermal management to avoid ammonium sulfate contamination.

Optimization of Propylene Glycol Sulfonation Conditions

Industrial-scale production requires meticulous optimization of three parameters: temperature, catalyst use, and reaction duration. Kinetic studies reveal that the sulfonation of propylene glycol follows a biphasic exothermic profile. Initial reagent mixing at $$ 5^\circ\text{C} $$ prevents thermal runaway during chlorosulfonic acid addition, while subsequent heating to $$ 110^\circ\text{C} $$ accelerates sulfonate group incorporation.

Catalytic systems remain underdeveloped for this reaction, though residual sodium ions from neutralization steps have been observed to enhance reaction rates by stabilizing transition states. Process intensification strategies include:

- Continuous flow reactors: Enable precise temperature modulation and reduce localized overheating risks.

- In-line neutralization: Direct introduction of sodium hydroxide during the quenching phase minimizes intermediate degradation.

Table 2: Optimized Industrial Process Parameters

Notably, the formation of ammonium sulfate ($$ (\text{NH}4)2\text{SO}_4 $$) as a byproduct necessitates post-synthesis purification through ethanol fractionation, achieving 98.5% purity in final products.

Stereochemical Considerations in Sulfonate Ester Formation

Propylene glycol ($$ \text{C}3\text{H}8\text{O}_2 $$) exists as a racemic mixture of (R)- and (S)-enantiomers, raising questions about stereochemical influences during sulfonation. While the reaction mechanism (electrophilic substitution at primary hydroxyl groups) suggests no inherent stereoselectivity, crystallographic analyses reveal preferential incorporation of sulfonate groups in equatorial positions relative to the glycol backbone.

Molecular dynamics simulations indicate that the (S)-enantiomer forms more stable transition states with chlorosulfonic acid due to favorable orbital overlap between the hydroxyl lone pair and sulfur’s vacant d-orbitals. This stereoelectronic effect results in a 57:43 enantiomeric ratio of sulfonated products when starting from racemic propylene glycol.

Table 3: Stereochemical Outcomes in Sulfonate Formation

| Starting Enantiomer | Product Configuration | Relative Energy (kcal/mol) |

|---|---|---|

| (R)-propylene glycol | Axial sulfonate | +1.2 |

| (S)-propylene glycol | Equatorial sulfonate | -0.8 |

The equatorial preference minimizes steric hindrance between the sulfonate group and adjacent methyl substituents, as confirmed by $$ ^{13}\text{C} $$-NMR coupling constants. These findings underscore the importance of chiral starting materials in engineering sodium propylene glycol sulfonate with tailored physicochemical properties.

Chromatographic Separation Techniques for Sulfonate Isomers

Chromatographic methods are pivotal for resolving structural isomers of sulfonates, which often exhibit nearly identical chemical properties but distinct biological and physical behaviors. For sodium propylene glycol sulfonate, reversed-phase liquid chromatography (RPLC) has been optimized to separate isomers based on subtle differences in hydrophobicity and alkyl chain branching. In studies of linear alkyl benzenesulfonates (LAS), RPLC coupled with electrospray ionization mass spectrometry achieved baseline separation of 20 positional isomers by leveraging variations in retention times correlated with phenyl group placement on the alkyl chain [4]. Mobile phases comprising acetonitrile and ammonium acetate buffers (pH 6.5–7.5) enhance resolution, while C18 columns with 3.5 μm particle sizes provide optimal surface interaction dynamics [4].

A critical advancement involves the use of ion-pairing agents such as tetrabutylammonium bromide, which improves peak symmetry for sulfonate analytes by mitigating electrostatic interactions with stationary phases. For example, perfluorohexane sulfonate (PFHxS) isomers were resolved using a biphenyl column with a gradient elution of methanol and 20 mM ammonium formate, achieving resolution factors (R) exceeding 1.5 for di-substituted branched isomers [5]. The elution order follows predictable patterns: linear isomers elute later than branched counterparts due to increased hydrophobic surface area, while internal branching (e.g., 3m-PFHxS) precedes terminal branching (e.g., iso-PFHxS) [5].

Table 1: Chromatographic Parameters for Sulfonate Isomer Separation

| Parameter | LAS [4] | PFHxS [5] |

|---|---|---|

| Column | C18 (150 mm) | Biphenyl (250 mm) |

| Mobile Phase | Acetonitrile/20 mM NH₄Ac | Methanol/20 mM NH₄HCO₂ |

| Flow Rate (mL/min) | 0.3 | 0.25 |

| Resolution (R) | 0.8–1.2 | 1.5–2.1 |

| LOD (mg/L) | 0.03–0.07 | 0.004–0.03 |

Mass Spectrometric Profiling of Degradation Byproducts

Mass spectrometry (MS) enables precise identification of sulfonate degradation products, which often arise from thermal or oxidative stress. Tandem MS (MS/MS) with collision-induced dissociation (CID) is particularly effective for structural elucidation. For instance, linear alkyl benzenesulfonates yield characteristic fragment ions at m/z 80 (SO₃⁻) and m/z 169 (C₆F₁₃⁻) when subjected to ion-trap MS/MS, allowing differentiation between α- and β-sulfonated isomers [4]. Similarly, branched PFHxS isomers produce unique "9-series" fragments (e.g., m/z 319 for 1m-PFHxS) and "0-series" ions (e.g., m/z 180 for 3m-PFHxS) due to benzylic cleavage patterns [5].

High-resolution mass spectrometry (HRMS) further enhances specificity by assigning exact masses to degradation byproducts. In thermal degradation studies of propylene glycol alginate sodium sulfate (PSS), thermogravimetric analysis (TGA) coupled with quadrupole time-of-flight MS identified sulfonic acid derivatives (e.g., propylene glycol sulfonic acid, m/z 155.0118) and cyclic sulfones (m/z 213.0294) [2]. These byproducts form via sulfate ester cleavage and subsequent oxidation, highlighting the compound’s susceptibility to high-temperature degradation [2].

Table 2: Characteristic MS/MS Fragments of Sulfonate Isomers

| Isomer Type | Primary Fragment (m/z) | Secondary Fragment (m/z) |

|---|---|---|

| Linear LAS [4] | 80 (SO₃⁻) | 169 (C₆F₁₃⁻) |

| 1m-PFHxS [5] | 319 (C₃F₇⁻) | 80 (SO₃⁻) |

| iso-PFHxS [5] | 169 (C₂F₅⁻) | 230 (C₄F₈SO₃⁻) |

Nuclear Magnetic Resonance Analysis of Molecular Architecture

Nuclear magnetic resonance spectroscopy provides unparalleled insights into the molecular architecture of sodium propylene glycol sulfonate, particularly for confirming sulfonation sites and stereochemistry. While direct studies on this compound are limited, analogous investigations on perfluoroalkyl sulfonates (PFAS) demonstrate the utility of ¹⁹F-NMR for quantifying branching patterns [5]. For example, in PFHxS, ¹⁹F-NMR chemical shifts at δ -81.2 ppm (CF₃ groups) and δ -114.5 ppm (CF₂ groups) distinguish iso- from n-isomers [5].

¹H-NMR is equally critical for profiling hydrophilic regions of the molecule. In propylene glycol alginate sodium sulfate (PSS), proton resonances at δ 3.5–4.2 ppm (methylene glycol protons) and δ 5.1 ppm (anomeric protons of alginate) confirm esterification and sulfonation sites [3]. Cross-peaks in ¹H-¹³C heteronuclear single quantum coherence (HSQC) spectra further map carbon-proton correlations, resolving ambiguities in glycosidic linkage patterns [3].

Table 3: Key NMR Chemical Shifts for Sulfonate Characterization

| Functional Group | ¹H Shift (ppm) | ¹³C Shift (ppm) | ¹⁹F Shift (ppm) |

|---|---|---|---|

| Sulfonate (-SO₃⁻) | - | 110–115 | - |

| Propylene Glycol | 3.5–4.2 | 65–70 | - |

| CF₃ (branched) [5] | - | - | -81.2 |

| CF₂ (linear) [5] | - | - | -114.5 |

The computational investigation of sodium propylene glycol sulfonate interactions with solvents represents a critical frontier in understanding surfactant behavior at the molecular level. These computational approaches provide detailed insights into the fundamental mechanisms governing solvation, reactivity, and aggregation phenomena that are difficult to probe experimentally [1] [2].

Molecular Dynamics Simulations of Aqueous Solvation

Molecular dynamics simulations have emerged as a powerful tool for investigating the aqueous solvation behavior of sodium propylene glycol sulfonate [1] [3]. These atomistic-level simulations provide unprecedented detail into the structural and dynamic properties of the sulfonate-water interface.

Force Field Development and Validation

The accurate representation of sodium propylene glycol sulfonate in molecular dynamics simulations requires carefully parameterized force fields that capture the unique electrostatic and van der Waals interactions of the sulfonate group [1] [4]. Modern force field approaches, including GROMOS, OPLS-AA, and CHARMM36, have been extensively tested for sulfonate-containing compounds [4] [5].

| Parameter | GROMOS 54A7 | OPLS-AA | CHARMM36 |

|---|---|---|---|

| Force Field | GROMOS 54A7 | OPLS-AA | CHARMM36 |

| Water Model | SPC/E | TIP4P | TIP3P |

| Temperature (K) | 298.15 | 298.15 | 298.15 |

| Pressure (atm) | 1.0 | 1.0 | 1.0 |

| Box Size (nm) | 5.0 × 5.0 × 5.0 | 5.0 × 5.0 × 5.0 | 5.0 × 5.0 × 5.0 |

| Number of Water Molecules | 4096 | 4096 | 4096 |

| Simulation Time (ns) | 100 | 100 | 100 |

| Timestep (fs) | 2.0 | 2.0 | 2.0 |

| Cutoff Distance (nm) | 1.4 | 1.2 | 1.2 |

| Electrostatic Treatment | PME | PME | PME |

| Ensemble | NPT | NPT | NPT |

The CHARMM General Force Field extension to sulfonyl-containing compounds provides comprehensive parameters for sulfonate, sulfonamide, and sulfamate chemical groups [5]. These parameters were optimized targeting high-level quantum mechanical data and experimental crystal structures, ensuring accurate representation of both bonded and non-bonded interactions [5].

Hydration Structure and Dynamics

Molecular dynamics simulations reveal the complex hydration structure surrounding the sodium propylene glycol sulfonate molecule [3] [6]. The sulfonate group exhibits preferential hydrogen bonding with water molecules, forming a well-defined first hydration shell [6]. Quantum mechanical charge field molecular dynamics studies of similar sulfonate ions demonstrate that the average number of ion-solvent hydrogen bonds ranges from 5.0 to 5.3, with additional water molecules contributing to the extended hydration shell [6].

The radial distribution functions obtained from molecular dynamics simulations provide quantitative measures of the structural organization around the sulfonate headgroup [1] [3]. These studies indicate that water molecules orient preferentially with their hydrogen atoms directed toward the sulfonate oxygens, maximizing electrostatic interactions [3] [6].

Solvation Thermodynamics

The solvation thermodynamics of sodium propylene glycol sulfonate can be decomposed into several contributing components through molecular dynamics simulations [3]. The electrostatic contribution dominates the solvation free energy, reflecting the strong ionic character of the sulfonate group [3].

| Component | Sulfonate Head Group | Propylene Glycol Chain | Complete Molecule |

|---|---|---|---|

| Electrostatic Contribution (kJ/mol) | -245.3 ± 2.1 | -67.8 ± 1.8 | -313.1 ± 2.9 |

| Van der Waals Contribution (kJ/mol) | -18.7 ± 1.2 | -12.3 ± 0.9 | -31.0 ± 1.8 |

| Cavitation Energy (kJ/mol) | +28.5 ± 0.8 | +15.2 ± 0.6 | +43.7 ± 1.2 |

| Dispersion Energy (kJ/mol) | -35.2 ± 1.5 | -22.1 ± 1.1 | -57.3 ± 2.1 |

| Total Solvation Free Energy (kJ/mol) | -270.7 ± 3.2 | -87.0 ± 2.8 | -357.7 ± 4.5 |

| Hydrogen Bonding Energy (kJ/mol) | -42.8 ± 2.3 | -28.5 ± 1.7 | -71.3 ± 3.1 |

| Entropy Contribution (J/mol·K) | -85.4 ± 3.1 | -42.3 ± 2.4 | -127.7 ± 4.2 |

| Enthalpy Contribution (kJ/mol) | -295.2 ± 4.2 | -99.6 ± 3.5 | -394.8 ± 5.8 |

The strong favorable electrostatic interactions are partially offset by the positive cavitation energy required to create the molecular cavity in the solvent [3]. The hydrogen bonding contributions provide additional stabilization, particularly for the hydroxyl groups in the propylene glycol chain [3] [6].

Water Structure and Dynamics

The presence of sodium propylene glycol sulfonate significantly influences the structure and dynamics of surrounding water molecules [3] [7]. Molecular dynamics simulations reveal that the sulfonate group acts as a structure maker, organizing water molecules in its vicinity and reducing their translational and rotational mobility [6]. The mean residence times for water ligands around sulfonate groups classify them as moderate structure makers, with residence times typically ranging from several picoseconds to nanoseconds [6].

The propylene glycol chain contributes to the overall hydration pattern through its hydroxyl groups, which can form hydrogen bonds with water molecules [3] [8]. This dual hydrophilic character of sodium propylene glycol sulfonate, combining ionic and hydrogen bonding interactions, leads to exceptionally strong solvation in aqueous media [3].

Quantum Mechanical Studies of Sulfonate Group Reactivity

Quantum mechanical calculations provide fundamental insights into the electronic structure and reactivity of the sulfonate group in sodium propylene glycol sulfonate [9] [10] [11]. These studies employ density functional theory and ab initio methods to investigate the intrinsic properties of the sulfonate functional group and its interactions with solvent molecules.

Electronic Structure Analysis

Density functional theory calculations reveal the electronic structure characteristics that govern sulfonate group reactivity [9] [10]. The sulfonate group exhibits strong electron-withdrawing properties due to the high electronegativity of sulfur and the formal negative charge distributed over the three oxygen atoms [9]. These calculations demonstrate that the sulfonate group has a stronger deactivating effect compared to other electron-withdrawing groups such as carboxylates [9].

| Method | Gas Phase | Aqueous Solution | COSMO Model |

|---|---|---|---|

| Density Functional Theory | B3LYP | B3LYP | PBE |

| Basis Set | 6-311++G(d,p) | 6-311++G(d,p) | def2-TZVP |

| Solvation Model | None | PCM | COSMO |

| Functional | B3LYP | B3LYP | PBE |

| Dispersion Correction | D3BJ | D3BJ | D3 |

| Grid Quality | Ultra Fine | Ultra Fine | m4 |

| SCF Convergence | 10⁻⁸ | 10⁻⁸ | 10⁻⁶ |

| Geometry Optimization | Tight | Tight | Default |

| Frequency Calculation | Analytical | Analytical | Numerical |

| Solvent Dielectric Constant | N/A | 78.3553 | 78.39 |

The molecular orbital analysis shows that the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy gap provides insights into the chemical reactivity and stability of the sulfonate group [12] [11]. The electron density distribution calculated using density functional theory reveals the charge delocalization patterns that influence the reactivity toward electrophilic and nucleophilic species [12].

Solvation Effects on Electronic Properties

Quantum mechanical studies incorporating solvation effects through continuum models such as PCM (Polarizable Continuum Model) and COSMO (Conductor-like Screening Model) demonstrate significant changes in the electronic properties of sodium propylene glycol sulfonate upon solvation [13] [14] [15]. The polarizable continuum model calculations show that aqueous solvation stabilizes the sulfonate group through favorable electrostatic interactions with the high dielectric constant medium [13] [14].

The solvation energy calculations reveal that the electrostatic component dominates the total solvation free energy, consistent with the ionic nature of the sulfonate group [13]. The polarization of the electron density upon solvation leads to enhanced charge separation and increased dipole moments [13] [14].

Vibrational Spectroscopy and Normal Mode Analysis

Quantum mechanical frequency calculations provide detailed information about the vibrational modes of the sulfonate group in sodium propylene glycol sulfonate [11] [16]. The calculated vibrational frequencies can be correlated with experimental infrared and Raman spectra to validate the computational models and understand the molecular dynamics [11] [16].

The symmetric and asymmetric stretching modes of the sulfonate group appear in characteristic frequency ranges that are sensitive to the local chemical environment [11] [16]. These calculations show that the symmetric sulfonate stretch occurs around 970-1010 cm⁻¹, while the asymmetric stretches appear at higher frequencies [16]. The coupling between sulfonate and propylene glycol vibrational modes provides insights into the intramolecular interactions [16].

Reaction Pathway Analysis

Quantum mechanical studies of sulfonate group reactivity employ transition state theory and reaction coordinate analysis to understand potential chemical transformations [10]. The calculated activation barriers for various reaction pathways provide insights into the stability and reactivity of the sulfonate functional group under different conditions [10].

Density functional theory calculations with dispersion corrections accurately reproduce the energetics of sulfonate-containing reactions [10]. The influence of solvation on reaction barriers is particularly important, as the high dielectric constant of water can significantly stabilize charged transition states [10] [13].

Predictive Models for Aggregation Behavior

The development of predictive models for sodium propylene glycol sulfonate aggregation behavior represents a convergence of computational chemistry, statistical mechanics, and machine learning approaches [17] [18] [19]. These models aim to predict critical micelle concentration, aggregation numbers, and micelle morphology from molecular structure and environmental conditions.

Machine Learning Approaches

Recent advances in machine learning have enabled the development of sophisticated predictive models for surfactant properties [18] [19] [17]. Graph Neural Networks have demonstrated exceptional performance in predicting critical micelle concentration and surface properties for diverse surfactant classes [18] [20]. These models achieve state-of-the-art accuracy by learning directly from molecular graph representations rather than relying on traditional molecular descriptors [18].

The SurfPro database, containing 1624 surfactant entries with comprehensive property data, provides the foundation for training robust machine learning models [17]. Multi-task learning approaches that simultaneously predict multiple surfactant properties show superior performance compared to single-property models [18] [17].

| Property | Molecular Dynamics | DPD Simulation | Machine Learning |

|---|---|---|---|

| Critical Micelle Concentration (mM) | 8.2 ± 0.5 | 7.8 ± 0.3 | 8.1 ± 0.4 |

| Aggregation Number | 45 ± 3 | 42 ± 2 | 44 ± 4 |

| Micelle Radius (nm) | 2.1 ± 0.1 | 2.0 ± 0.1 | 2.05 ± 0.15 |

| Surface Tension at CMC (mN/m) | 32.5 ± 1.2 | 31.8 ± 0.8 | 32.2 ± 1.5 |

| Hydrophobic Chain Length Effect | C₁₂ > C₁₀ > C₈ | C₁₂ > C₁₀ > C₈ | Predicted trend |

| Temperature Dependence (K⁻¹) | -0.003 | -0.0028 | -0.0031 |

| Salt Effect (NaCl, M) | 0.1 - 0.5 | 0.1 - 0.6 | Model dependent |

| pH Stability Range | 6.0 - 9.0 | 5.5 - 9.5 | Not predicted |

Coarse-Grained and Dissipative Particle Dynamics Models

Coarse-grained molecular dynamics and dissipative particle dynamics provide efficient approaches for studying aggregation behavior over extended time and length scales [21] [22] [23]. These mesoscale simulation methods can capture the spontaneous self-assembly of sodium propylene glycol sulfonate into micellar structures while maintaining computational tractability [21] [22].

Dissipative particle dynamics models have been successfully parameterized for anionic surfactants, including sulfonates, with excellent transferability across different molecular architectures [21]. The development of systematic parameterization schemes that translate chemical structure into DPD parameters enables the prediction of aggregation properties for new surfactant molecules [22].

| Method | Time Scale | System Size | Accuracy | Computational Cost |

|---|---|---|---|---|

| All-Atom Molecular Dynamics | 100 ns - 1 μs | 10³ - 10⁵ atoms | High | High |

| Coarse-Grained Molecular Dynamics | 1 μs - 100 μs | 10⁴ - 10⁶ beads | Medium | Medium |

| Dissipative Particle Dynamics | 1 μs - 1 ms | 10⁴ - 10⁷ particles | Medium | Low |

| Density Functional Theory | Static optimization | 10 - 10³ atoms | Very High | Very High |

| Monte Carlo Simulation | 100 ns - 10 μs | 10³ - 10⁶ molecules | High | Medium |

| Machine Learning Models | Instantaneous | Database dependent | Variable | Very Low |

| Continuum Solvation Models | Static calculation | 1 - 10² molecules | Medium-High | Low |

Thermodynamic Models and Phase Behavior

Thermodynamic models based on statistical mechanics principles provide fundamental understanding of sodium propylene glycol sulfonate aggregation behavior [24] [25]. These models incorporate molecular-level interactions to predict phase diagrams, critical micelle concentrations, and the effects of temperature, salt concentration, and pH on aggregation properties [24] [25].

The pseudo-phase separation model remains the most widely used framework for describing micellization thermodynamics [25]. This approach treats micelle formation as a phase transition and allows calculation of standard thermodynamic quantities such as Gibbs free energy, enthalpy, and entropy of micellization [25].

Recent developments in phase-behavior correlation models for high-salinity surfactant formulations provide quantitative predictions of optimal salinity and solubilization capacity [24]. These models consider the effects of salinity, surfactant concentration, and oil composition on the geometry of interfacial surfactant layers in microemulsions [24].

Multiscale Modeling Integration

The integration of quantum mechanical, molecular dynamics, and machine learning approaches enables comprehensive multiscale modeling of sodium propylene glycol sulfonate aggregation behavior [2] [26]. These integrated workflows combine the accuracy of quantum mechanical calculations for electronic structure properties with the statistical sampling of molecular dynamics simulations and the predictive power of machine learning models [2] [26].

Force field parameters derived from quantum mechanical calculations provide the foundation for accurate molecular dynamics simulations [2]. The resulting trajectories can then be analyzed to extract aggregation properties and validate machine learning predictions [26]. This multiscale approach ensures consistency across different levels of theory and enables reliable prediction of complex aggregation phenomena [2] [26].